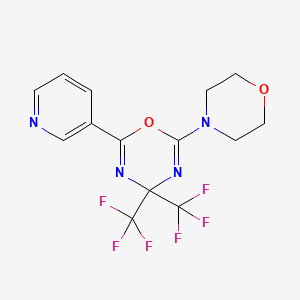
2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound that features a unique combination of morpholine, pyridine, and oxadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a trifluoromethylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced forms of the compound.
Scientific Research Applications
2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Morpholin-4-yl-2-pyridin-3-yl-ethanethione: A compound with similar structural features but different functional groups.
1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: Another compound with a morpholine and pyridine moiety but different substituents.
Uniqueness
2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H12F6N4O2 |
|---|---|
Molecular Weight |
382.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-pyridin-3-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C14H12F6N4O2/c15-13(16,17)12(14(18,19)20)22-10(9-2-1-3-21-8-9)26-11(23-12)24-4-6-25-7-5-24/h1-3,8H,4-7H2 |
InChI Key |
CWTABJOHJAJMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)C3=CN=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570014.png)
![7-ethyl-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11570023.png)
![N-(3-chloro-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570032.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11570036.png)
![(5Z)-5-(2-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570038.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11570042.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11570046.png)
![7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11570047.png)
![N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11570048.png)
![[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11570057.png)
![2-(4-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11570061.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11570064.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide](/img/structure/B11570080.png)
![6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B11570083.png)
